molecular formula C33H51N B1595159 N-Phenylcholest-5-en-3-amine CAS No. 7510-04-5

N-Phenylcholest-5-en-3-amine

Cat. No.: B1595159
CAS No.: 7510-04-5
M. Wt: 461.8 g/mol
InChI Key: QLUKVXBTMCXYMC-UHFFFAOYSA-N
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Description

N-Phenylcholest-5-en-3-amine (CAS 7510-04-5), also known as Cholesterylaniline, is a steroidal derivative with the molecular formula C₃₃H₅₁N and a molecular weight of 461.778 g/mol . Its structure comprises a cholestane backbone (a tetracyclic steroid nucleus) substituted with a phenylamine group at the 3β-position (Fig. 1). This compound is characterized by its eight defined stereocenters and a conjugated double bond at the 5,6-position of the steroid core.

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUKVXBTMCXYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324205
Record name N-Phenylcholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-04-5
Record name NSC406017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenylcholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-Phenylcholest-5-en-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Phenylcholest-5-en-3-amine and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Applications/Notes
This compound C₃₃H₅₁N 461.78 Cholestane backbone, 3β-N-phenylamine, 5,6-double bond Aromatic amine, steroid core Steroid research, potential membrane studies
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide core, N-phenyl, 3-chloro substituent Imide, chloro, aromatic Polymer synthesis (polyimide monomers)
5-Chloro-N-cyclopentylpyrimidin-2-amine C₉H₁₂ClN₃ 197.67 Pyrimidine ring, 5-chloro, N-cyclopentylamine Chloro, amine, heterocyclic Pharmaceutical intermediates (e.g., kinase inhibitors)
N-Methyl-5-(substituted phenyl)-4-penten-2-amine derivatives Varies (e.g., C₁₄H₂₂N₂O) ~250–300 Penten-amine chain, N-methyl, substituted phenyl groups Alkene, amine, alkoxy Medicinal chemistry (e.g., serotonin receptor ligands)
N-Aryl-3-cyano-5-aminopyrazole derivatives Varies (e.g., C₁₂H₈Cl₂F₃N₄) ~300–400 Pyrazole ring, 3-cyano, 5-amino, N-aryl substituents Cyano, amine, halogen Agrochemicals (e.g., insecticidal activity)

Key Comparative Insights

Steroidal vs. Heterocyclic Backbones
  • This compound’s cholestane backbone confers high lipophilicity and stereochemical complexity, distinguishing it from planar heterocyclic systems like 3-chloro-N-phenyl-phthalimide (phthalimide) or 5-chloro-N-cyclopentylpyrimidin-2-amine (pyrimidine). The steroidal structure may facilitate interactions with lipid bilayers or steroid-binding proteins, whereas heterocycles are often optimized for target-specific drug design .
Functional Group Reactivity
  • The N-phenylamine group in this compound is less polar than the imide group in 3-chloro-N-phenyl-phthalimide, which enhances the latter’s utility in polymer synthesis .
  • Chloro substituents in compounds like 3-chloro-N-phenyl-phthalimide and 5-chloro-N-cyclopentylpyrimidin-2-amine increase electrophilicity, enabling nucleophilic substitution reactions—a feature absent in the unhalogenated cholestane derivative .

Biological Activity

N-Phenylcholest-5-en-3-amine, also known as cholesterylaniline, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

This compound exhibits a wide range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Cholesterylaniline has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its potential as an antibiotic is notable, as it has shown activity against:

  • Bacterial Infections : Effective against common bacterial strains.
  • Viral Infections : Inhibitory effects observed against viruses such as HIV , HBV , and influenza virus .

2. Anti-Cancer Properties

Research indicates that this compound may possess anti-cancer properties. It has been evaluated in vitro for its effects on various cancer cell lines, showing promise in:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK .

3. Immunomodulatory Effects

The compound has been implicated in modulating immune responses. It interacts with various receptors involved in inflammation and immune signaling, including:

  • NF-κB Pathway : Influencing inflammatory responses.
  • JAK/STAT Signaling : Affecting cytokine signaling pathways .

4. Neuropharmacological Effects

This compound shows potential in neuronal signaling pathways, which may have implications for neurodegenerative diseases. Its interactions with neurotransmitter receptors suggest possible applications in treating conditions such as Alzheimer's disease .

The biological activities of this compound are mediated through several mechanisms:

Receptor Interactions

The compound interacts with various receptors that play crucial roles in cellular signaling:

Receptor TypeFunction
GPCRModulates neurotransmission and immune responses
Protein Tyrosine KinasesInvolved in cell growth and differentiation
Nuclear ReceptorsRegulates gene expression related to metabolism and inflammation

Cellular Pathways

N-Phenylcholest-5-en-3-amines’ effects on key cellular pathways include:

  • Apoptosis Pathways : Inducing programmed cell death in cancer cells.
  • Cell Cycle Regulation : Affecting the progression of the cell cycle, potentially leading to growth arrest in tumors .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Activity Study :
    • A study demonstrated that cholesterylaniline exhibited significant antiviral activity against the influenza virus, reducing viral titers in infected cell cultures by 70% .
  • Anti-Cancer Efficacy :
    • Research involving prostate cancer cell lines showed that this compound induced apoptosis through caspase activation and inhibited cell proliferation by downregulating cyclin D1 expression .
  • Immunomodulation Research :
    • A study highlighted its role in modulating TNF-alpha production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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